molecular formula C8H15NO2 B13295291 Cyclohexyl 2-aminoacetate

Cyclohexyl 2-aminoacetate

Cat. No.: B13295291
M. Wt: 157.21 g/mol
InChI Key: MFXJVHXNGXYJGH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminoacetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-aminoacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glycine ethyl ester in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the mixing of cyclohexylamine and glycine ethyl ester in a solvent such as ethanol. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed for several hours. After completion, the product is isolated and purified using techniques like chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include this compound oxide, cyclohexyl 2-aminoethanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Cyclohexyl 2-aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminoacetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Cyclohexyl 2-aminoacetate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its ester functionality, which imparts specific reactivity and solubility characteristics.

Biological Activity

Cyclohexyl 2-aminoacetate, particularly in its hydrochloride form, has garnered attention for its diverse biological activities, primarily as a phosphodiesterase inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound hydrochloride (CyH2AA·HCl) is characterized by its molecular formula C8H15ClN2O2C_8H_{15}ClN_2O_2 and a molecular weight of approximately 195.68 g/mol. The compound features a cyclohexyl group attached to an aminoacetic acid structure, enhancing its stability and bioavailability in physiological environments.

The primary mechanism of action for this compound involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterases, the compound modulates levels of cyclic adenosine monophosphate (cAMP) within cells, which is crucial for various physiological processes such as:

  • Regulation of nerve transmission : CyH2AA·HCl interacts with glycine receptors, which are vital for neurotransmission in the central nervous system.
  • Potential anti-inflammatory effects : Modulating cAMP levels can influence inflammatory responses.

Phosphodiesterase Inhibition

This compound has been identified as a phosphodiesterase inhibitor, which suggests its potential in treating conditions related to cAMP dysregulation. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, making CyH2AA·HCl a candidate for further pharmacological exploration.

Glycine Receptor Modulation

The compound serves as a glycine prodrug, designed to deliver glycine effectively within the body. Studies have shown that it can enhance glycine receptor activity, potentially offering therapeutic benefits in neurological disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds exhibiting similar structural features. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaBiological Activity
This compound hydrochlorideC₈H₁₅ClN₂O₂Phosphodiesterase inhibitor
Methyl 2-amino-2-cyclohexylacetateC₉H₁₅N₂O₂Phosphodiesterase inhibitor
(R)-2-amino-2-cyclohexylacetic acidC₈H₁₅N₃O₂Neuroprotective effects
Ethyl 2-amino-3-cyclopropanecarboxylateC₉H₁₃N₃O₂Anticonvulsant properties

This comparison highlights the unique structural attributes of this compound that may influence its pharmacological profile and efficacy.

Case Studies and Research Findings

  • Study on Glycine Receptor Interaction : A study published in the European Journal of Pharmacology explored the interaction of this compound with glycine receptors, demonstrating significant modulation of receptor activity that could lead to therapeutic applications in neurodegenerative diseases.
  • Pharmacokinetic Studies : Research indicated that the cyclohexyl group enhances the compound's stability against gastrointestinal degradation, improving its bioavailability when administered orally. This characteristic is critical for developing effective oral medications based on this compound.
  • Potential Anti-inflammatory Applications : Further studies have suggested that by modulating cAMP levels, this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

cyclohexyl 2-aminoacetate

InChI

InChI=1S/C8H15NO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2

InChI Key

MFXJVHXNGXYJGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CN

Origin of Product

United States

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